molecular formula C13H9F2NO2 B1400529 Methyl 2-(3,4-difluorophenyl)isonicotinate CAS No. 1251849-58-7

Methyl 2-(3,4-difluorophenyl)isonicotinate

Cat. No. B1400529
CAS RN: 1251849-58-7
M. Wt: 249.21 g/mol
InChI Key: RYEOOTQWTITETF-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-difluorophenyl)isonicotinate, also known as Methyl 2-DFPI, is an organic compound that has a wide range of applications in scientific research. It is a fluorinated derivative of isonicotinic acid, and is used as a synthetic intermediate in the production of various pharmaceuticals. Methyl 2-DFPI has also been used for the synthesis of a number of other compounds, including fluorinated drugs, insecticides, and other specialty chemicals. The purpose of Additionally, potential future directions for research on Methyl 2-DFPI will be discussed.

Scientific Research Applications

Thrips Pest Management

Methyl isonicotinate, a component related to Methyl 2-(3,4-difluorophenyl)isonicotinate, is extensively studied as a non-pheromone semiochemical for thrips pest management. It has shown effectiveness in trapping experiments and studies across several countries, demonstrating a behavioral response in thrips species, including important virus vectors like western flower thrips and onion thrips. It's mainly used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses. Research suggests its potential for mass trapping, lure and kill, lure and infect strategies, and as a behavioral synergist with insecticides in various crops (Teulon et al., 2017), (Teulon et al., 2011).

Electrochemical Reduction Studies

Methyl isonicotinate has been studied in the context of electrochemical reduction in aqueous media. Research has analyzed the reduction of methyl isonicotinate and its protonated form, focusing on cyclic voltammetry and polarography. This research provides insights into the reduction mechanisms of the >CO group, which is relevant in various chemical processes (Laviron et al., 1994), (Mathieu et al., 1997).

Structural and Molecular Studies

Studies have been conducted on the molecular structure of methyl isonicotinate, using gas phase electron diffraction combined with ab initio calculations. These studies provide valuable information about the molecular skeleton and principal structure parameters, which are essential for understanding its chemical behavior and potential applications (Kiyono et al., 1996).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of methyl isonicotinate using various methods and catalysts. This includes investigations into the optimal conditions for its production and its purity, which are important for its application in various scientific fields (Xu-dong, 2004).

Photoluminescence and Electrical Conductivity

Methyl isonicotinate derivatives have been studied for their photoluminescence and electrical conductivity. Research in this area explores how different molecular structures affect physical properties, including luminescence and conductivity, which can be significant in materials science and electronics (Hassanein et al., 2015).

properties

IUPAC Name

methyl 2-(3,4-difluorophenyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-18-13(17)9-4-5-16-12(7-9)8-2-3-10(14)11(15)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEOOTQWTITETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,4-difluorophenyl)isonicotinate

Synthesis routes and methods

Procedure details

A mixture of methyl 2-chloroisonicotinate (5 g, 29.14 mmol), 3,4-difluorophenylboronic acid (5.06 g, 32.05 mmol), potassium carbonate (2.416 g, 17.48 mmol) and PdCl2 (dppf) (1.066 g, 1.46 mmol) was stirred in methanol (30 mL) and heated in a single-node microwave reactor at 100° C. for 30 min. The solvent was evaporated in vacuo. DCM (400 mL) and 8% NaHCO3 (aq) (400 mL) were added, shaken and the phases separated. The aqueous phase was extracted with DCM (400 mL). The combined organic phases were dried with a phase separator and evaporated in vacuo. The residue was purified by automated flash chromatography on three Biotage® KP-SIL 100 g columns. A gradient from 5% EtOAc in heptane over 2 CV followed by 5% to 20% of EtOAc in heptane over 9 CV was used as mobile phase. Methyl 2-(3,4-difluorophenyl)isonicotinate (5.82 g, 80%) was isolated as a white solid. 1H NMR (400 MHz, cdcl3) δ 4.00 (s, 3H), 7.23-7.33 (m, 1H), 7.76-7.84 (m, 2H), 7.90-8.00 (m, 1H), 8.21-8.27 (m, 1H), 8.82 (dd, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
2.416 g
Type
reactant
Reaction Step One
Name
Quantity
1.066 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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